

5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms

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Compound of Interest

Compound Name: **5-Bromo-3-fluoropyridin-2-amine**

Cat. No.: **B1522476**

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An In-Depth Technical Guide to **5-Bromo-3-fluoropyridin-2-amine**: A Cornerstone Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, **5-Bromo-3-fluoropyridin-2-amine** has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—provides a rich platform for chemical diversification. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies.

Chemical Identity and Nomenclature

The compound is unambiguously identified by its IUPAC name and CAS number, ensuring clarity in research and procurement.

| Identifier | Value | Source |
|-------------------|---|---|
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine | [1] |
| CAS Number | 748812-37-5 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₅ H ₄ BrFN ₂ | [2] [5] |
| Molecular Weight | 191.00 g/mol | [3] [5] |
| Synonyms | 2-Amino-5-bromo-3-fluoropyridine, 5-bromo-3-fluoro-2-pyridinamine | [1] [4] |
| InChI Key | QLXASFJHUCKEHU-UHFFFAOYSA-N | [3] |

Physicochemical Properties

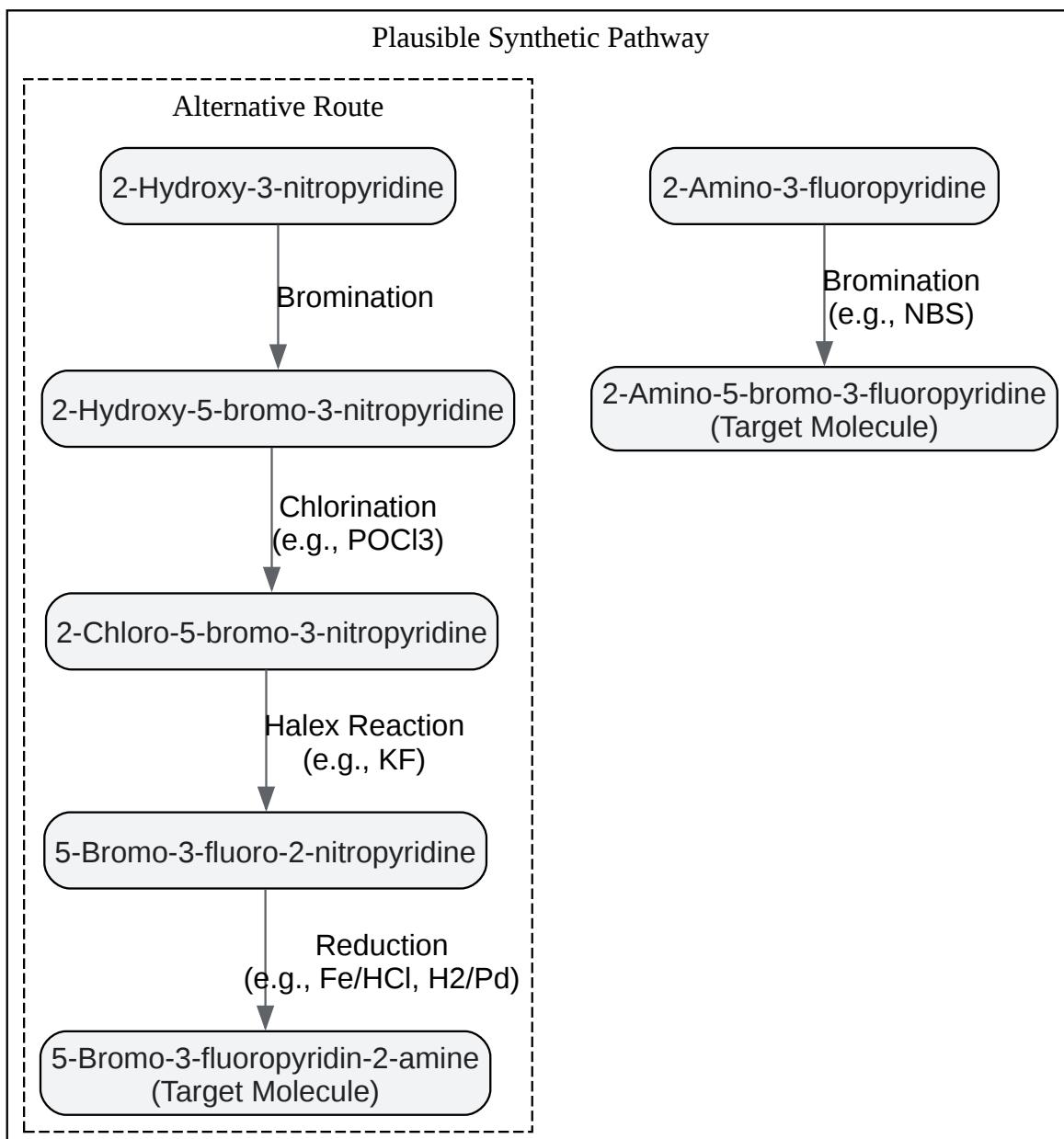
Understanding the physical properties of **5-Bromo-3-fluoropyridin-2-amine** is crucial for its handling, reaction setup, and purification. The compound is a solid at ambient temperature.

| Property | Value | Source |
|---------------|--|---|
| Appearance | White to light yellow or brown crystalline powder | [3] [4] |
| Melting Point | 93 - 97 °C | [2] [4] |
| Purity | Typically ≥95-98% | [2] [3] [4] |
| Solubility | Likely soluble in polar organic solvents such as DMF and DMSO | [6] |
| Storage | Store in a cool, dry place. Freezer storage is recommended. | [3] |

Synthesis and Manufacturing

While multiple proprietary routes exist, a general and plausible synthetic pathway to **5-Bromo-3-fluoropyridin-2-amine** can be constructed from commercially available precursors, leveraging fundamental heterocyclic chemistry transformations. A common strategy involves the controlled halogenation and nitration of a pyridine ring, followed by the reduction of the nitro group.

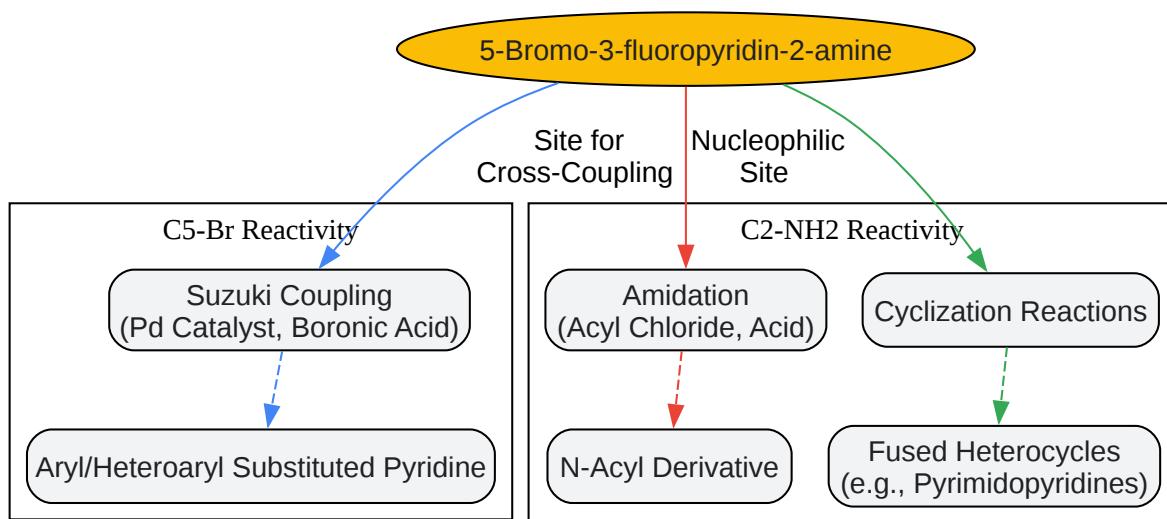
A representative synthetic workflow is outlined below. The key challenge lies in the regioselective introduction of three different substituents, often requiring careful selection of reaction conditions and protecting groups.

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Caption: Plausible synthetic routes to **5-Bromo-3-fluoropyridin-2-amine**.

Key Chemical Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-3-fluoropyridin-2-amine** stems from the distinct reactivity of its functional groups, which can be addressed selectively. This dual reactivity makes it a powerful intermediate for building molecular complexity.



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Caption: Core reactivity pathways of **5-Bromo-3-fluoropyridin-2-amine**.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring facilitates these transformations.

Representative Protocol: Suzuki Cross-Coupling

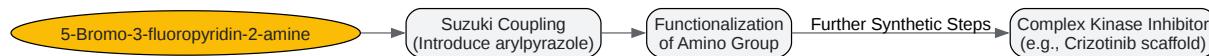
- Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add **5-Bromo-3-fluoropyridin-2-amine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
- Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Derivatization of the Amino Group

The amino group at the C2 position is nucleophilic and serves as a key site for building fused heterocyclic systems or for introducing side chains via amidation or alkylation. This functionality is frequently exploited to construct bicyclic cores found in many kinase inhibitors.

Application as a Precursor to Kinase Inhibitors

5-Bromo-3-fluoropyridin-2-amine and its close derivatives are documented as key intermediates in the synthesis of potent therapeutic agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a crucial target in certain types of non-small cell lung cancer (NSCLC). The synthesis of complex drugs like Crizotinib involves precursors that share the substituted aminopyridine core, highlighting the industrial relevance of this building block.



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Caption: Role as a foundational block in kinase inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of **5-Bromo-3-fluoropyridin-2-amine** is essential in a laboratory setting. The compound is classified as hazardous, and appropriate safety precautions must be observed.

GHS Hazard Classification

| Hazard Code | Description | Source |
|-------------|----------------------------------|--------|
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |

Recommended Handling and Storage:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

5-Bromo-3-fluoropyridin-2-amine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity at both the C5-bromo and C2-amino positions provides a reliable and predictable platform for synthesizing diverse and complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough

understanding of this compound's properties and chemical behavior is paramount to unlocking its full potential in the creation of next-generation therapeutics.

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